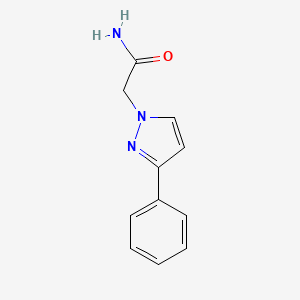

2-(3-phenyl-1H-pyrazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(15)8-14-7-6-10(13-14)9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSNDPGJEZZSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 2 3 Phenyl 1h Pyrazol 1 Yl Acetamide and Analogous Architectures

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing pyrazole-acetamide derivatives are well-established, relying on a series of fundamental organic reactions. These pathways, while effective, often involve multiple steps, require purification of intermediates, and may utilize harsh reagents or conditions.

Multi-Step Synthesis Pathways for Pyrazole-Acetamide Derivatives

The construction of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide typically involves a multi-step sequence that first builds the core 3-phenyl-1H-pyrazole ring, followed by the introduction of the acetamide (B32628) side chain. A common overarching strategy begins with the synthesis of the pyrazole (B372694) heterocycle, which is then functionalized.

A representative pathway can be summarized as follows:

Formation of the Pyrazole Ring : Synthesis of 3-phenyl-1H-pyrazole from readily available starting materials like acetophenone (B1666503) and hydrazine (B178648) derivatives. atlantis-press.comatlantis-press.com

N-Alkylation with an Ethyl Ester : The resulting pyrazole undergoes N-alkylation with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to yield ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate.

Amidation : The ester is then converted to the final acetamide product, either through direct ammonolysis or via hydrolysis to the corresponding carboxylic acid followed by an amide coupling reaction.

This modular approach allows for the synthesis of a wide variety of derivatives by simply changing the initial precursors for the pyrazole ring or the reagents used in the final amidation step. nih.govhrpub.org

N-Alkylation Reactions in the Formation of Pyrazolylacetamides

N-alkylation is a pivotal step in the synthesis of this compound when starting from the pre-formed 3-phenyl-1H-pyrazole ring. This reaction introduces the acetic acid or acetamide moiety at the N1 position of the pyrazole.

The most common method involves the deprotonation of the pyrazole's N-H bond with a base, followed by nucleophilic substitution on an alkylating agent. mdpi.com

Reactants : 3-phenyl-1H-pyrazole and a 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide).

Base : A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed.

The reaction proceeds by forming the pyrazolate anion, a potent nucleophile, which then attacks the electrophilic carbon of the 2-haloacetamide, displacing the halide and forming the N-C bond. derpharmachemica.com Alternative alkylating agents like ethyl 2-chloroacetate can also be used, which would then require a subsequent amidation step. For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers (N1 and N2 alkylation), with steric factors often controlling the product distribution. mdpi.comsemanticscholar.org

| Starting Pyrazole | Alkylating Agent | Base | Solvent | Product |

| 3-phenyl-1H-pyrazole | 2-chloroacetamide | K2CO3 | DMF | This compound |

| 3-phenyl-1H-pyrazole | Ethyl bromoacetate | NaH | Acetonitrile | Ethyl 2-(3-phenyl-1H-pyrazol-1-yl)acetate |

| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic Acid | Dichloromethane | Mixture of N1 and N2 alkylated products |

Cyclocondensation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring itself is most classically achieved through cyclocondensation reactions. The Knorr pyrazole synthesis and its variations are cornerstone methods. nih.govjetir.org These reactions involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org

To form the 3-phenyl-1H-pyrazole core, a suitable 1,3-dicarbonyl precursor is benzoylacetaldehyde or its enol ether. The reaction with hydrazine hydrate (B1144303) proceeds as follows:

Initial Condensation : One of the carbonyl groups reacts with the hydrazine to form a hydrazone intermediate.

Intramolecular Cyclization : The remaining terminal amino group of the hydrazine then attacks the second carbonyl group.

Dehydration : The resulting cyclic intermediate eliminates a molecule of water to form the stable aromatic pyrazole ring.

Variations of this method use α,β-unsaturated ketones (chalcones) or α,β-unsaturated aldehydes, which react with hydrazine in a Michael addition followed by cyclization and oxidation to yield the pyrazole. nih.govresearchgate.net

Carbodiimide-Mediated Coupling Procedures for Amide Bond Formation

When the synthetic route proceeds via the intermediate 2-(3-phenyl-1H-pyrazol-1-yl)acetic acid, the final step is the formation of the amide bond. Carbodiimide-mediated coupling is a highly efficient method for this transformation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

The general mechanism involves:

Activation of the Carboxylic Acid : The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack : Ammonia (or an amine) then attacks the carbonyl carbon of this activated intermediate.

Product Formation : The amide bond is formed, and the carbodiimide is released as a urea byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration.

The addition of catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. researchgate.net This method is valued for its mild reaction conditions and high yields, avoiding the need to convert the carboxylic acid to a more reactive acyl chloride.

Condensation Reactions with Acetophenones and Hydrazine Hydrate

A direct and widely used route to the 3-phenyl-1H-pyrazole scaffold involves the reaction of a substituted acetophenone with hydrazine hydrate. atlantis-press.comacs.org However, this reaction is not a simple condensation. A common industrial and laboratory approach is a two-step process involving an intermediate that provides the second carbonyl equivalent needed for cyclization.

One such method is the Vilsmeier-Haack reaction. nih.govsemanticscholar.org

Hydrazone Formation : Acetophenone is first reacted with a hydrazine (e.g., phenylhydrazine or benzohydrazide) to form the corresponding hydrazone.

Vilsmeier-Haack Cyclization : The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF). The reagent acts as both a formylating agent and a dehydrating agent, leading to the cyclization and formation of a 4-formyl-3-phenyl-1H-pyrazole derivative. semanticscholar.orgktu.edu

Another approach involves the initial condensation of acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is a 1,3-dicarbonyl equivalent. This intermediate then readily undergoes cyclocondensation with hydrazine hydrate to yield 3-phenyl-1H-pyrazole. galchimia.com

| Acetophenone Derivative | Reagent 1 | Reagent 2 | Key Intermediate | Final Pyrazole Core | Ref |

| Acetophenone | Hydrazine Hydrate | DMF-DMA | Enaminone | 3-phenyl-1H-pyrazole | galchimia.com |

| Acetophenone | Benzohydrazide | Vilsmeier Reagent | Hydrazone | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| 3,4-Dimethoxyacetophenone | Hydrazine Hydrate | Acetic Acid (cat.) | Hydrazone | 3-(3,4-Dimethoxyphenyl)-1H-pyrazole | acs.org |

Modern and Green Chemistry Methodologies in Pyrazole-Acetamide Synthesis

In recent years, synthetic chemistry has shifted towards more sustainable and efficient practices. The principles of green chemistry—minimizing waste, using less hazardous chemicals, and improving energy efficiency—have been applied to the synthesis of pyrazole derivatives. jetir.org

Modern methodologies for pyrazole-acetamide synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner products. nih.govnih.gov For example, the cyclocondensation of enaminonitriles with hydrazine hydrate to form aminopyrazoles can be completed in minutes under microwave irradiation. nih.gov

Catalytic Approaches : The development of novel catalysts has enabled more efficient syntheses. Inexpensive and non-toxic catalysts like ammonium chloride can be used for Knorr-type pyrazole synthesis. jetir.org Copper-promoted aerobic oxidative cycloadditions provide an atom-economical and environmentally friendly route to pyrazoles, using air as the oxidant. organic-chemistry.org

Solvent-Free and Aqueous Media Reactions : Conducting reactions in water or under solvent-free conditions (e.g., grinding) minimizes the use of volatile organic compounds (VOCs). The grinding technique, a form of mechanochemistry, has been successfully applied to the synthesis of pyrazole derivatives, offering high yields and simplicity. nih.gov

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form the product, are highly efficient. beilstein-journals.org A one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles has been developed involving the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org These reactions improve step economy and reduce waste from intermediate purification steps.

These green approaches not only offer environmental benefits but also often provide practical advantages in terms of speed, efficiency, and cost-effectiveness for the synthesis of this compound and its analogs.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. dergipark.org.trnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr The application of microwave irradiation can facilitate key bond-forming reactions in a one-pot, multi-component fashion, providing rapid access to complex pyrazole scaffolds. nih.gov

In a typical approach, the synthesis of a pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Microwave irradiation accelerates this cyclocondensation reaction significantly. For instance, studies have shown that reactions which might take several hours under conventional reflux can be completed in a matter of minutes in a microwave reactor. dergipark.org.trnih.gov

One study by Gomha et al. demonstrated a one-pot, three-component synthesis of trisubstituted pyrazoles under microwave irradiation at 500 W and 150 °C, with reaction times as short as 4-10 minutes. nih.gov This method involved the reaction of an acetyl pyrazole, dimethylformamide dimethylacetal, and a hydrazonoyl halide in the presence of a base. nih.gov While this specific example leads to a more complex pyrazole, the principle illustrates the efficiency of microwave assistance in constructing the pyrazole core, which can be subsequently functionalized to produce acetamide derivatives.

Another relevant protocol involves the reaction of chalcones with hydrazines. For the synthesis of analogous architectures, a chalcone precursor could react with a substituted hydrazine under microwave irradiation to form a pyrazoline, which is then oxidized to the corresponding pyrazole. The N-alkylation with an acetamide group would complete the synthesis. Microwave conditions for such reactions typically involve temperatures between 100-150°C and reaction times of 5-20 minutes, often leading to high yields. dergipark.org.tr

The table below summarizes representative conditions for microwave-assisted pyrazole synthesis, highlighting the efficiency of this method.

| Reactants | Catalyst/Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |

| Acetyl pyrazole, DMF-DMA, Hydrazonoyl halides | Triethylamine | Toluene | 500 | 150 | 4-10 | High | nih.gov |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | None | Water | Not specified | RT | 20 | High | dergipark.org.tr |

| 2,5-dibromo-3-thiophenecarbaldehyde, Phenyl hydrazine | Acetic Acid | Ethanol | Not specified | 100 | 7 | High | dergipark.org.tr |

Exploitation of Transition-Metal Catalysis in Pyrazole Derivatization

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.govmdpi.com In the context of pyrazole synthesis and derivatization, these methods are invaluable for introducing substituents at specific positions on the pyrazole ring, a process often referred to as C-H functionalization. nih.govbohrium.com This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to diverse pyrazole architectures. nih.govbohrium.com

Palladium (Pd) catalysts are among the most widely used for cross-coupling reactions. mdpi.combohrium.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups onto the pyrazole nucleus. For a molecule like this compound, a key step could involve a Suzuki coupling between a 3-halopyrazole derivative and phenylboronic acid to install the phenyl group at the C3 position.

Direct C-H arylation is a particularly powerful technique that forges a C-C bond between the pyrazole ring and an aryl partner directly. bohrium.com While controlling regioselectivity can be a challenge, the use of specific directing groups or tuning the catalyst and ligand system can favor functionalization at a desired position, such as C3 or C5. bohrium.com Catalytic systems often involve a palladium source like Pd(OAc)₂ combined with a suitable ligand and an oxidant. bohrium.com

Other transition metals like copper (Cu), rhodium (Rh), and nickel (Ni) also catalyze various functionalization reactions of pyrazoles. bohrium.com For instance, copper-catalyzed reactions are often employed for N-arylation to introduce substituents on the pyrazole nitrogen.

The table below provides examples of transition-metal catalyzed reactions for the functionalization of pyrazole rings.

| Reaction Type | Catalyst System | Coupling Partners | Key Feature | Reference |

| C-H Arylation | Pd(OAc)₂ / Ligand | Pyrazole, Aryl Halide | Direct functionalization of the pyrazole ring | bohrium.com |

| C-H Alkenylation | Rh or Pd Catalyst | N-Alkylpyrazole, Alkene | Ligand-controlled regioselectivity | bohrium.com |

| C-H Alkynylation | Pd Catalyst | Pyrazole, Terminal Alkyne | Dehydrogenative coupling | bohrium.com |

| Suzuki Coupling | Pd Catalyst / Base | Halogenated Pyrazole, Boronic Acid | Forms C-C bonds with high reliability | mdpi.com |

Regioselective Synthesis Considerations in Pyrazolylacetamides

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the heterocyclic ring. Therefore, controlling the regioselectivity during synthesis is of utmost importance. mdpi.comnih.gov The synthesis of this compound specifically requires the phenyl group to be at the C3 position and the acetamide substituent to be on the N1 nitrogen.

The most common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine. thieme.de When an unsymmetrical dicarbonyl compound (like benzoylacetone) reacts with a substituted hydrazine, two regioisomeric pyrazole products can potentially form. The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). Typically, the more reactive carbonyl group (often the ketone in a β-ketoester) is attacked first by the substituted nitrogen of the hydrazine.

For the synthesis of a 3-phenyl-1H-pyrazole core, one could react benzoylacetaldehyde with hydrazine. The subsequent N-alkylation with 2-chloroacetamide would lead to a mixture of N1 and N2 alkylated products. Separating these isomers can be challenging. A more controlled approach involves using a pre-functionalized hydrazine, such as 2-hydrazinylacetamide, although this reagent is not commonly available.

An alternative and often more regioselective method is the 1,3-dipolar cycloaddition reaction. mdpi.com For example, the reaction between an alkyne and a nitrilimine (generated in situ from a hydrazonyl halide) can produce tetrasubstituted pyrazoles with good regioselectivity. mdpi.com By carefully choosing the substituents on the alkyne and the nitrilimine, one can direct the formation of the desired regioisomer.

Recent advances have also focused on regioselective functionalization of the pre-formed pyrazole ring. For instance, directed metalation, where a directing group on the pyrazole ring guides a metalating agent (like lithium) to a specific position, allows for subsequent reaction with an electrophile. Similarly, as mentioned in the previous section, transition-metal-catalyzed C-H functionalization can be highly regioselective depending on the directing group and catalytic system employed. bohrium.comnih.gov

The following table outlines strategies to achieve regioselectivity in pyrazole synthesis.

| Synthetic Strategy | Key Reactants | Controlling Factors | Outcome | Reference |

| Cyclocondensation | Unsymmetrical 1,3-dicarbonyl, Hydrazine | pH, steric hindrance, electronic effects of substituents | Preferential attack on the more electrophilic carbonyl | thieme.denih.gov |

| 1,3-Dipolar Cycloaddition | Alkyne, Nitrilimine | Substituents on dipole and dipolarophile | High regioselectivity for polysubstituted pyrazoles | mdpi.com |

| Reaction with Arynes | Pyrazole N-oxides, Arynes | Electronic nature of the pyrazole ring | Regioselective C3-hydroxyarylation | nih.gov |

| Stepwise Functionalization | N,S-thioketal, Substituted Hydrazine | Stepwise construction and cyclization | Controlled synthesis of tetra-substituted pyrazoles | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Phenyl 1h Pyrazol 1 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms within the molecular structure.

¹H NMR spectroscopy provides valuable data on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the pyrazole (B372694) ring, the phenyl substituent, and the acetamide (B32628) side chain.

The methylene protons (CH₂) of the acetamide group typically appear as a distinct singlet, with chemical shifts reported in the range of δ 4.81–4.92 ppm. arkat-usa.org The protons of the pyrazole ring show characteristic signals; for instance, the H-4 proton often appears as a singlet or a finely split multiplet. arkat-usa.orgmdpi.com In N-(2-Chlorophenyl)-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetamide, the H-4 proton is observed as a quartet at δ 6.49 ppm. arkat-usa.org The protons of the phenyl group at the C-3 position of the pyrazole ring typically resonate in the aromatic region (δ 7.21–7.85 ppm) as complex multiplets. arkat-usa.org The amide proton (NH) of the acetamide moiety usually presents as a broad singlet at a downfield chemical shift, such as δ 8.95 ppm. arkat-usa.org

Substituents on the phenyl rings or the pyrazole core will influence the precise chemical shifts and splitting patterns, providing further structural information. For example, in 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, the pyrazole C4 proton resonates as a singlet at δ 7.17 ppm. nih.gov

Table 1: Representative ¹H NMR Data for selected this compound Derivatives

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |

| N-(2-Chlorophenyl)-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetamide arkat-usa.org | 5-Me | 2.36 | d, J = 0.8 |

| CH₂ | 4.92 | s | |

| H-4 (pyrazole) | 6.49 | q, J = 0.8 | |

| H-3', H-5', H-3–5 (3-Ph) | 7.21–7.44 | m | |

| H-2,6 (3-Ph) | 7.82-7.85 | m | |

| NH | 8.95 | bs | |

| N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide arkat-usa.org | 5-Me | 2.29 | s |

| 3-Me | 2.27 | s | |

| CH₂ | 4.81 | s | |

| H-4 (pyrazole) | 5.94 | s | |

| NH | 8.79 | bs |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra are typically broadband proton-decoupled, meaning each unique carbon atom appears as a single line.

For this compound derivatives, the carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal, appearing significantly downfield in the range of δ 165.4–165.9 ppm. arkat-usa.org The methylene carbon (CH₂) signal is typically found around δ 52.5–52.9 ppm. arkat-usa.org

The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts. For example, in N-(2-Chlorophenyl)-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetamide, the pyrazole carbons C-3, C-4, and C-5 are observed at δ 152.6, 104.0, and 141.4 ppm, respectively. arkat-usa.org The carbons of the C-3 phenyl substituent appear in the aromatic region (δ 125.6–132.7 ppm). arkat-usa.org In derivatives with fluorine substituents, characteristic C-F coupling can be observed, aiding in signal assignment. For instance, in a 4-fluorophenyl substituted derivative, the carbon directly attached to fluorine (C4″) shows a large one-bond coupling constant (¹JC–F = 248.22 Hz). nih.gov

Table 2: Representative ¹³C NMR Data for selected this compound Derivatives

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

| N-(2-Chlorophenyl)-2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetamide arkat-usa.org | 5-Me | 11.2 |

| CH₂ | 52.9 | |

| C-4 (pyrazole) | 104.0 | |

| C-5 (pyrazole) | 141.4 | |

| C-3 (pyrazole) | 152.6 | |

| 3-Phenyl Carbons | 125.6, 128.0, 128.5, 132.7 | |

| CO | 165.4 | |

| N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide arkat-usa.org | 5-Me | 11.0 |

| 3-Me | 13.5 | |

| CH₂ | 52.5 | |

| C-4 (pyrazole) | 106.6 | |

| C-5 (pyrazole) | 140.7 | |

| C-3 (pyrazole) | 150.2 | |

| CO | 165.9 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often employed to unambiguously assign complex structures and confirm the connectivity of atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity within the phenyl rings by showing correlations between ortho, meta, and para protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. For a phenyl group, a single proton can show correlations to all other protons on the same ring, which is useful for identifying all signals belonging to a particular substituent. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, rather than through bonds. ROESY is particularly valuable for determining the relative orientation of different parts of the molecule. For example, it could be used to confirm the proximity of the acetamide side chain protons to specific protons on the pyrazole or phenyl rings, confirming the regiochemistry of substitution. researchgate.nethuji.ac.il

The structure of key intermediates in the synthesis of pyrazole acetamide derivatives has been confirmed using a combination of these 2D NMR techniques, ensuring the correct isomeric form is produced. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is instrumental in analyzing reaction mixtures, identifying the synthesized target compound, and detecting any impurities or byproducts. nih.gov In the synthesis of pyrazole acetamide derivatives, LC-MS is used to confirm the presence of the desired product by matching the molecular ion peak in the mass spectrum with the calculated molecular weight. The retention time from the LC provides an additional parameter for identification. researchgate.netnih.gov

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many pyrazole derivatives. It typically generates protonated molecular ions [M+H]⁺, which allows for the direct determination of the molecular weight. science.gov High-Resolution Mass Spectrometry (HRMS) with ESI can determine the mass of the molecular ion with very high accuracy, which in turn allows for the determination of the elemental formula of the compound. nih.gov

For example, various 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-substituted acetamide derivatives have been characterized by HRMS (ESI), where the observed [M+H]⁺ ion masses were found to be in excellent agreement with the calculated masses, confirming their elemental composition. nih.gov

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data for selected Pyrazole Acetamide Derivatives nih.gov

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-phenylacetamide | C₁₈H₁₈N₃OS | 324.1171 | 324.1165 |

| N-(4-Chlorophenyl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide | C₁₈H₁₇ClN₃OS | 358.0781 | 358.0776 |

| N-(4-Methoxyphenyl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide | C₁₉H₂₀N₃O₂S | 354.1276 | 354.1271 |

| N,N-Diethyl-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide | C₁₆H₂₂N₃OS | 304.1484 | 304.1477 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of synthesized compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule based on its exact mass. For pyrazole acetamide derivatives, HRMS (ESI-TOF) analysis is used to compare the calculated mass of the protonated molecular ion ([M+H]⁺) with the experimentally observed mass. The close correlation between these values confirms the molecular formula of the synthesized compounds. dergipark.org.tr

| Compound | Chemical Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| Derivative 1 | C₁₁H₁₄N₃O₃ | 236.1030 | 236.1040 | dergipark.org.tr |

| Derivative 2 | C₁₅H₁₇N₄O₂ | 285.1346 | 285.1364 | dergipark.org.tr |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the characteristic vibrational modes of different bonds. In the analysis of this compound derivatives, the IR spectra reveal key absorption bands that confirm the presence of the intended structural features.

The IR spectrum of a pyrazole acetamide derivative typically shows a strong absorption band for the N-H stretch of the amide group around 3262 cm⁻¹. arkat-usa.org The carbonyl (C=O) stretching vibration of the amide is one of the most characteristic and intense bands, appearing at approximately 1673 cm⁻¹. arkat-usa.org Other notable absorptions include those for C=N and C=C bonds, which are observed in the 1570–1615 cm⁻¹ range, and C-H vibrations from aromatic rings, which appear around 3077 cm⁻¹. researchgate.netmdpi.com The presence of these specific bands provides strong evidence for the pyrazole acetamide scaffold. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

| Amide N-H | Stretching | ~3400, 3262 | arkat-usa.orgmdpi.com |

| Aromatic C-H | Stretching | ~3077, 3051, 3035 | researchgate.net |

| Aliphatic C-H | Stretching | 2800–3000 | mdpi.com |

| Amide C=O | Stretching | ~1701, 1673, 1663 | arkat-usa.orgmdpi.commdpi.com |

| Aromatic C=C and Pyrazole C=N | Stretching | ~1600, 1570-1615, 1533 | arkat-usa.orgmdpi.commdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For pyrazole derivatives, UV-Vis spectra are used to study their photochromic behavior and electronic properties.

For example, a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exhibits a sharp absorption peak at a maximum wavelength (λmax) of 255 nm in ethanol before UV irradiation. mdpi.com Upon irradiation with 365 nm light, new absorption bands appear in the visible region at 415 nm, indicating a photo-induced structural change. A similar photochromic color change is observed in a dichloromethane (DCM) solution, with the absorption maximum shifting to 420 nm after irradiation. mdpi.com These spectral changes are indicative of the electronic transitions occurring within the conjugated system of the molecule. mdpi.com

| Compound | Solvent | λmax before irradiation (nm) | λmax after irradiation (nm) | Reference |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 255 | 260, 415 | mdpi.com |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | DCM | 255 | 265, 420 | mdpi.com |

X-ray Diffraction (XRD) for Single Crystal Structural Confirmation and Conformational Analysis

For pyrazole derivatives, XRD analysis has been used to confirm their molecular structures. nih.govnih.gov Studies have shown that these compounds can crystallize in various crystal systems, including monoclinic, triclinic, and orthorhombic systems, with common space groups like P2₁/n and P-1. spast.org Conformational analysis reveals details such as the dihedral angles between the pyrazole ring and adjacent phenyl rings. For instance, in one derivative, the dihedral angle between the pyrazole ring and a fluoro-substituted benzene ring was found to be 4.64(7)°. nih.govnih.gov This type of detailed structural data is invaluable for understanding structure-activity relationships.

| Compound Derivative | Crystal System | Space Group | Key Conformational Feature | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | The pyrazole ring is planar. | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Molecules are linked by N-H···O hydrogen bonds. | spast.org |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | - | - | Dihedral angle between pyrazole and fluoro-substituted ring is 4.64(7)°. | nih.govnih.gov |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide cocrystal | Monoclinic | - | a=12.426 Å, b=14.304 Å, c=12.959 Å, β=117.845° | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For derivatives of 2-(1H-pyrazol-1-yl)acetamide, the results of elemental analysis typically show a deviation of less than 0.4% between the calculated and found values, which is within the acceptable range for confirming the empirical formula. arkat-usa.org

| Compound | Chemical Formula | Analysis | %C | %H | %N | Reference |

| N-(2-Chlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | C₁₃H₁₄ClIN₄O | Calculated | 40.18 | 3.63 | 14.42 | arkat-usa.org |

| Found | 40.12 | 3.59 | 14.38 | arkat-usa.org | ||

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | C₂₆H₂₀ClN₅O₂ | Calculated | 66.45 | 4.29 | 14.90 | mdpi.com |

| Found | 66.50 | 4.32 | 14.94 | mdpi.com |

Computational Chemistry and in Silico Modeling of 2 3 Phenyl 1h Pyrazol 1 Yl Acetamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 2-(3-phenyl-1H-pyrazol-1-yl)acetamide, DFT calculations offer a comprehensive understanding of its geometry, reactivity, and intermolecular interaction sites.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium geometry. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize the molecular structure. nih.gov The conformational landscape of this compound is influenced by the rotational freedom around the single bonds connecting the phenyl ring, the pyrazole ring, and the acetamide (B32628) group.

Table 1: Representative Bond Lengths and Angles for a Pyrazole Acetamide System (based on similar structures) Note: This data is illustrative and based on structurally related compounds. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (phenyl ring) | ~1.39 |

| C-N (pyrazole ring) | ~1.35 |

| C=O (acetamide) | ~1.23 |

| N-H (acetamide) | ~1.01 |

| **Bond Angles (°) ** | |

| C-N-C (pyrazole ring) | ~108 |

| C-C-O (acetamide) | ~122 |

| H-N-C (acetamide) | ~120 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For pyrazolylacetamide derivatives, the HOMO is often localized over the pyrazole ring and the acetamide group, while the LUMO is typically delocalized over the phenyl ring. iucr.org This distribution suggests that the pyrazole and acetamide moieties are the likely sites for electrophilic attack, while the phenyl ring is more susceptible to nucleophilic attack. In a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

Table 2: Calculated Reactivity Descriptors for a Representative Pyrazole Acetamide Derivative Note: This data is based on a study of a structurally similar compound and serves as an example.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

| Ionization Potential (I) | 5.3130 |

| Electron Affinity (A) | 0.2678 |

| Electronegativity (χ) | 2.7904 |

| Chemical Hardness (η) | 2.5226 |

| Chemical Softness (S) | 0.1982 |

| Electrophilicity Index (ω) | 1.543 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. It visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack and are generally found around hydrogen atoms.

For pyrazole acetamide derivatives, MEP maps typically show negative potential around the oxygen and nitrogen atoms of the acetamide group and the nitrogen atoms of the pyrazole ring, indicating these are likely sites for hydrogen bonding and other electrostatic interactions. acu.edu.in The hydrogen atoms of the phenyl ring and the N-H of the acetamide group usually exhibit positive potential. acu.edu.in

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and data storage. Computational methods can predict the NLO properties of molecules, such as polarizability (α) and first-order hyperpolarizability (β). These properties are related to the molecule's response to an external electric field. Pyrazole derivatives have been investigated for their NLO properties. iucr.org The calculated values of polarizability and hyperpolarizability can indicate the potential of a compound to be used in NLO applications. For instance, in a study of a pyrazole derivative, the first hyperpolarizability (β(HRS)) was experimentally determined to be 45±2×10-30 cm5/esu, which was in good agreement with the computationally predicted value of 40×10-30 cm5/esu. researchgate.net

Table 3: Predicted Non-Linear Optical Properties for a Pyrazole Derivative (Illustrative) Note: This data is based on a study of a structurally similar compound and serves as an example.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~3-5 D |

| Polarizability (α) | ~20-30 x 10-24 esu |

| First Hyperpolarizability (β) | ~10-50 x 10-30 esu |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug molecule. This compound derivatives have been investigated as potential antitubercular and anticancer agents. researchgate.netnih.gov

In the context of tuberculosis, molecular docking studies have shown that 3-phenylpyrazole acetamide derivatives can exhibit outstanding binding energies with mycobacterial membrane protein large transporters (MmpL3). researchgate.net These interactions are crucial for the potential antimycobacterial activity of these compounds. For anticancer applications, pyrazole-based compounds have been docked into the active sites of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to predict their inhibitory potential.

The docking results typically provide a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Table 4: Representative Molecular Docking Results for Pyrazole Derivatives Against Different Protein Targets Note: This table presents a summary of findings from various studies on similar compounds and is for illustrative purposes.

| Protein Target | Ligand (Pyrazole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Mycobacterial MmpL3 | 3-phenylpyrazole acetamide derivative | -8.0 to -10.0 | Amino acids in the transmembrane domain | Antitubercular |

| VEGFR-2 | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative | ~ -9.0 | Cys919, Asp1046 | Anticancer |

| Bcl-2 | 1,3,5-trisubstituted-1H-pyrazole derivative | ~ -8.5 | Arg102, Asp105 | Anticancer |

Binding Mode Analysis and Identification of Key Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Binding mode analysis is a computational technique used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. This analysis is fundamental in drug discovery for understanding the mechanism of action and for optimizing the ligand's affinity and selectivity.

Detailed studies on pyrazole derivatives have revealed common interaction patterns. For instance, in the context of antitubercular agents, the design of this compound derivatives considers the specific interactions within the active site of the target enzyme. researchgate.net The pyrazole ring, often acting as a versatile scaffold, can participate in various non-covalent interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the aromatic phenyl ring can engage in π-π stacking and hydrophobic interactions with the amino acid residues of the protein.

In a study on novel pyrazolo[3,4-b]pyridin-3-yl)methanamide derivatives as TIM-3 inhibitors, binding mode analysis revealed that the pyrazole moiety plays a critical role in anchoring the ligand within the binding pocket. frontiersin.orgnih.gov Key interactions often involve hydrogen bonds between the pyrazole nitrogen atoms and specific amino acid residues, as well as hydrophobic contacts established by the phenyl group. frontiersin.orgnih.gov

The following table summarizes typical interactions observed for pyrazole-based compounds in protein binding sites, which can be extrapolated to this compound:

| Interaction Type | Participating Group on Compound | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Pyrazole nitrogen atoms, acetamide group | Serine, Threonine, Asparagine, Glutamine, Histidine |

| π-π Stacking | Phenyl ring, pyrazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl ring, pyrazole ring | Leucine, Isoleucine, Valine, Alanine |

Structure-Based Virtual Screening Methodologies for Ligand Discovery

Structure-based virtual screening (SBVS) is a computational technique used to identify potential new ligands for a biological target with a known three-dimensional structure. This methodology involves docking a large library of virtual compounds into the target's binding site and scoring their potential interactions.

The process of SBVS for discovering ligands related to this compound would typically follow these steps:

Target Preparation : A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Library Preparation : A library of compounds, which could include derivatives of this compound or other diverse chemical scaffolds, is prepared. The 3D structures of these ligands are generated and optimized.

Molecular Docking : Each ligand from the library is computationally docked into the defined binding site of the target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking : The docked poses of each ligand are evaluated using a scoring function that estimates the binding affinity. Ligands are then ranked based on their scores.

Hit Selection and Experimental Validation : The top-ranked compounds are selected as "hits" and are then subjected to experimental validation to confirm their biological activity.

For example, a virtual screening campaign was successfully used to discover 3-phenyl-1H-5-pyrazolylamides as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This highlights the power of SBVS in identifying novel compounds with a pyrazole core for a specific biological target. Similarly, SBVS has been employed to discover new BCR-ABL1 inhibitors, leading to the identification of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Pharmacokinetic Insights

Predictive ADME modeling uses computational methods to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These models help in the early identification of compounds with poor ADME profiles, thus reducing the attrition rate in later stages of drug development.

For this compound and its analogs, various ADME parameters can be predicted using in silico tools. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area.

Commonly predicted ADME properties include:

Absorption : Oral bioavailability and cell permeability (e.g., Caco-2 permeability).

Distribution : Plasma protein binding and blood-brain barrier penetration.

Metabolism : Prediction of metabolic stability and identification of potential metabolites.

Excretion : Prediction of the route of elimination from the body.

The following table shows a hypothetical example of predicted ADME properties for a compound like this compound, based on typical values for similar small molecules.

| ADME Property | Predicted Value | Implication |

| Molecular Weight | ~201 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| logP | 1.5 - 2.5 | Good balance between solubility and permeability |

| Polar Surface Area | ~60 Ų | Likely good cell permeability |

| Human Oral Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Penetration | Low to Medium | May or may not cross into the central nervous system |

Machine learning models are increasingly being used to predict ADME properties with higher accuracy. nih.govmdpi.com These models are trained on large datasets of experimentally determined ADME data and can learn complex relationships between molecular structure and pharmacokinetic behavior.

Monte Carlo Simulations in Adsorption Studies (e.g., corrosion inhibition mechanisms)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of corrosion inhibition, MC simulations are used to study the adsorption of inhibitor molecules, such as this compound, onto a metal surface.

These simulations help in understanding the mechanism of corrosion inhibition by providing insights into the preferred adsorption sites, the orientation of the inhibitor molecules on the surface, and the interaction energies. Pyrazole derivatives have shown significant promise as corrosion inhibitors due to their ability to strongly adsorb onto metal surfaces. nih.gov

The key steps in a Monte Carlo simulation for studying corrosion inhibition are:

System Setup : A model of the metal surface (e.g., iron or copper) and the inhibitor molecule is created. A simulation box is defined, which also includes solvent molecules (e.g., water) and corrosive species.

Random Sampling : The inhibitor molecule is randomly moved, rotated, and its conformation is changed within the simulation box.

Energy Calculation : After each random move, the energy of the system is calculated. This includes the interaction energy between the inhibitor and the metal surface, as well as the interactions between all other components of the system.

Acceptance/Rejection : The new configuration is either accepted or rejected based on the change in energy, according to the Metropolis criterion. This ensures that the system evolves towards a state of lower energy.

Analysis : After a large number of steps, the simulation provides information on the most stable adsorption configurations and the adsorption energy.

Studies on pyrazole-based corrosion inhibitors have shown that the adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the pyrazole and phenyl rings, which can interact with the vacant d-orbitals of the metal. nih.govacs.org The acetamide group in this compound can also contribute to the adsorption through its oxygen and nitrogen atoms.

The following table summarizes the typical outputs from a Monte Carlo simulation for a corrosion inhibitor.

| Simulation Output | Description | Significance for Corrosion Inhibition |

| Adsorption Energy | The energy released when the inhibitor adsorbs onto the metal surface. | A more negative value indicates stronger adsorption and better inhibition. |

| Adsorption Configuration | The most stable orientation of the inhibitor on the metal surface. | Reveals how the inhibitor blocks the active sites for corrosion. |

| Surface Coverage | The extent to which the metal surface is covered by the inhibitor molecules. | Higher surface coverage leads to better protection against corrosion. |

Biological Activity Profiling and Mechanistic Elucidation of 2 3 Phenyl 1h Pyrazol 1 Yl Acetamide Derivatives

Antimicrobial Activities and Underlying Mechanisms

Derivatives of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide have emerged as a significant class of compounds with a wide array of antimicrobial properties. Researchers have explored their efficacy against various pathogens, including mycobacteria, fungi, and a broad range of bacteria, revealing their potential as novel therapeutic agents.

Antimycobacterial and Antitubercular Efficacy (e.g., DprE1 enzyme inhibition)

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains, has necessitated the discovery of new and effective antitubercular agents. nih.gov Derivatives of this compound have shown considerable promise in this area. nih.govresearchgate.net Studies have demonstrated that these compounds exhibit potent and selective inhibitory activity against Mtb. nih.gov

One of the key mechanisms underlying the antimycobacterial action of some pyrazole (B372694) derivatives is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). acs.orgnih.govresearchgate.net DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a highly vulnerable target for new anti-TB drugs. acs.orgresearchgate.net Inhibition of DprE1 disrupts the synthesis of essential cell wall components, ultimately leading to bacterial death. acs.org

A series of novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivatives have been identified as significant noncovalent DprE1 inhibitors. acs.orgnih.gov Certain compounds from this series, such as LK-60 and LK-75, have demonstrated the ability to effectively suppress the proliferation of Mtb with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 μM. nih.gov These compounds also showed a high affinity for DprE1, low cytotoxicity, and synergistic effects with first-line anti-TB drugs like rifampicin and ethambutol. acs.orgnih.gov

Further research into this compound and N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives has also revealed potent and selective inhibitory activity against Mtb. nih.gov Molecular docking studies suggest that these derivatives exhibit outstanding binding energies on mycobacterial membrane protein large transporters, indicating another potential mechanism for their antimycobacterial effects. nih.gov

Antitubercular Activity of Pyrazole Acetamide Derivatives

| Compound Series | Target/Mechanism | Key Findings | Reported MIC Values (Mtb) |

|---|---|---|---|

| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides (e.g., LK-60, LK-75) | DprE1 Inhibition acs.orgnih.gov | Effectively suppresses Mtb proliferation; Synergistic with first-line drugs. acs.orgnih.gov | 0.78–1.56 μM nih.gov |

| This compound and N'-benzylidene acetohydrazides | Mycobacterial membrane protein large transporters (putative) nih.gov | Selective and potent inhibitory activity against Mtb. nih.gov | Not specified in μM |

Antifungal Properties (e.g., against Candida albicans, Aspergillus niger)

Pyrazole-containing compounds have demonstrated notable antifungal activity. Specifically, derivatives of the pyrazole scaffold have been evaluated against clinically significant fungal pathogens such as Candida albicans and Aspergillus niger. nih.gov

Candida albicans is a major cause of opportunistic fungal infections, and the emergence of resistance to existing antifungal drugs is a serious concern. nih.gov Research has shown that various 1,2,3-triazole derivatives, a related class of nitrogen-containing heterocycles, exhibit excellent to moderate antifungal activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg The 1,2,3-triazole nucleus is considered a privileged scaffold in the development of antifungal agents targeting C. albicans. nih.gov

Similarly, Aspergillus niger is a mold that can cause invasive aspergillosis, particularly in immunocompromised individuals. nih.gov A study on newly synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which share the pyrazole core, showed that twenty-four out of twenty-eight derivatives exhibited good antifungal activity against A. niger. nih.gov Some of these compounds showed activity comparable to the reference drug Ravuconazole. nih.gov

While direct studies focusing solely on this compound are less common in the provided search results, the broader evidence from related pyrazole and triazole structures strongly suggests the potential of this chemical class against pathogenic fungi. nih.govnih.gov The mechanism of action for many of these compounds is often related to the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. ijbpsa.com

Antifungal Activity of Pyrazole and Related Heterocyclic Derivatives

| Compound Series | Fungal Strain | Key Findings | Reported MIC Values |

|---|---|---|---|

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Aspergillus niger nih.gov | Good antifungal activity, with some compounds comparable to Ravuconazole. nih.gov | Not specified in μg/mL |

| 1,2,3-Triazole derivatives | Candida albicans ekb.eg | Excellent to moderate antifungal activity. ekb.eg | <0.063 to 32 μg/mL ekb.eg |

Broad-Spectrum Antibacterial Activity and Modes of Action

The pyrazole nucleus is a component of many compounds exhibiting a broad spectrum of antibacterial activity, including against drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govresearchgate.net Pyrazole derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

One of the identified modes of action for some pyrazole-derived compounds is the disruption of the bacterial cell wall. nih.gov For instance, Naphthyl-substituted pyrazole-derived hydrazones have demonstrated potent growth inhibition of Gram-positive strains and A. baumannii. nih.gov Another mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov Molecular docking studies have suggested that some pyrazole derivatives are potent inhibitors of S. aureus DNA gyrase. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin against several Gram-positive and Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml for many. nih.gov Furthermore, the antimicrobial potency of some pyrazole derivatives is attributed to the presence of amino groups in their structure. nih.gov

Broad-Spectrum Antibacterial Activity of Pyrazole Derivatives

| Compound Series | Bacterial Spectrum | Proposed Mode of Action | Reported Activity |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii nih.gov | Disruption of the bacterial cell wall. nih.gov | MIC values in the range of 0.78–1.56 μg/ml. nih.gov |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive and Gram-negative) nih.gov | Not specified | MBC values <1 μg/ml for most strains tested. nih.gov |

| Various pyrazole derivatives | Gram-positive and Gram-negative bacteria nih.gov | DNA gyrase inhibition. nih.gov | Moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov |

Antibiofilm Properties

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections. There is growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms.

Some pyrazole derivatives have shown promise in this area. For example, Naphthyl-substituted pyrazole-derived hydrazones have been found to be effective against biofilms of S. aureus and A. baumannii. nih.gov Additionally, studies on other acetamide derivatives, such as those of 2-mercaptobenzothiazole, have demonstrated satisfactory antibiofilm activity. acs.orgresearchgate.net While research specifically detailing the antibiofilm properties of this compound is limited in the provided search results, the activity of structurally related compounds suggests a potential avenue for further investigation. The development of compounds with antibiofilm properties is particularly relevant for creating adjuvants to antibiotic therapies that have lost effectiveness due to antibiotic tolerance in biofilms. nih.gov

Enzyme and Receptor Modulatory Effects

Beyond their antimicrobial activities, derivatives of this compound have been investigated for their ability to modulate the activity of key enzymes involved in physiological and pathological processes.

Cyclooxygenase-II (COX-II) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are competitive inhibitors of cyclooxygenase (COX), an enzyme that mediates the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. nih.gov The discovery of two isoforms of COX, COX-1 and COX-2, has been pivotal. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. researchgate.net This has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The pyrazole ring is a key structural feature in several selective COX-2 inhibitors, including the well-known drug celecoxib. researchgate.netnih.gov Numerous studies have focused on synthesizing and evaluating pyrazole derivatives as potent and selective COX-2 inhibitors. nih.govbenthamscience.comnih.gov Modifications to the substituents on the pyrazole ring have been shown to play a crucial role in both the potency and selectivity of COX-2 inhibition. nih.gov

For example, a series of 1,5-diphenyl pyrazoles displayed considerable COX-2 inhibitory activity and good selectivity. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of the COX-2 enzyme. nih.govbenthamscience.com The anti-inflammatory effects of these pyrazole derivatives have been confirmed in various in vivo models, such as the carrageenan-induced paw edema test. nih.gov The development of novel pyrazole-based COX-2 inhibitors continues to be an active area of research, with the goal of creating safer and more effective anti-inflammatory agents. nih.govarchivepp.com

COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound Series | Key Findings | Reported IC50 / Selectivity Index (SI) |

|---|---|---|

| 1,5-Diphenyl pyrazoles | Considerable COX-2 inhibitory activity and good selectivity. nih.gov | IC50 = 0.45 μmol/L, SI = 111.1 for select compounds. nih.gov |

| Novel pyrazole carboxylate derivatives | Excellent COX-2 inhibitory activity, with some compounds being more potent than celecoxib. researchgate.net | IC50 = 0.059–3.89 μM; SI = 28.56–98.71 for most potent derivatives. researchgate.net |

| Nitric oxide donor-containing pyrazoles | Potent and selective COX-2 inhibition with potentially enhanced gastric tolerance. nih.gov | Not specified |

Carbonic Anhydrase (CA) Inhibition (Human CAs I, II; Mycobacterium tuberculosis CAs 1-3)

Derivatives of this compound have been investigated for their inhibitory potential against human carbonic anhydrase isoforms (hCA I and II) and those from the pathogenic bacterium Mycobacterium tuberculosis (mtCA 1–3). Research has shown that pyrazole derivatives featuring a 4-aminobenzene sulfonamide group exhibit greater selectivity towards hCA I and II over the mycobacterial CAs. researchgate.net Conversely, compounds with a 3-aminobenzene sulfonamide moiety tend to be more selective for mtCA 1–3 over the human isoforms. researchgate.net

One particular derivative, compound 6g , demonstrated significant and selective inhibition of hCA I and II, with Ki values of 0.0366 µM and 0.0310 µM, respectively. researchgate.net In the context of mycobacterial enzymes, compound 5g was identified as the most effective inhibitor of mtCA 2, with a Ki value of 0.0617 µM. researchgate.net Additionally, a benzamide derivative, compound 9b , also showed notable activity against mtca 2, with a Ki of 0.0696 µM. researchgate.net These findings have been further supported by docking studies, and several of the synthesized compounds displayed moderate to good inhibition against the Mtb H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 4–128 µg/mL. researchgate.net

| Compound | Target Enzyme | Ki (µM) |

| 6g | hCA I | 0.0366 |

| 6g | hCA II | 0.0310 |

| 5g | mtCA 2 | 0.0617 |

| 9b | mtCA 2 | 0.0696 |

p21-Activated Kinase (PAK) Inhibition and Cellular Effects

A celecoxib derivative, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), has been identified as a direct inhibitor of p21-activated kinases (PAKs). nih.gov PAKs are known regulators of cell proliferation and motility. nih.gov In studies involving human thyroid cancer cell lines, OSU-03012 was observed to inhibit cell proliferation. nih.gov

Further investigation revealed that OSU-03012 inhibits PAK phosphorylation at concentrations lower than those required to inhibit PDK1-dependent AKT phosphorylation in two of the three cell lines tested. nih.gov This suggests a direct action on PAK. In vitro kinase assays confirmed that OSU-03012 inhibits PAK activity and competes with ATP for binding. nih.gov This is further supported by computer modeling, which predicted a docking site for OSU-03012 within the ATP binding motif of PAK1. nih.gov The cellular effects of OSU-03012 on cell migration were partially reversed by the overexpression of constitutively activated PAK1, indicating that the inhibition of PAK is a key component of the compound's biological activity. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Activity

A series of N-phenylacetamide derivatives incorporating a pyrazole ring has been synthesized and evaluated for their ability to inhibit cholinesterases. dergipark.org.trdergipark.org.trresearchgate.net The results from these studies indicate that the compounds generally exhibit moderate and selective inhibitory activity against acetylcholinesterase (AChE), with no significant inhibition of butyrylcholinesterase (BuChE). dergipark.org.trdergipark.org.tr

Among the pyrazole-containing derivatives, N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide (compound 3 ) and another derivative (compound 4 ) were identified as the most active against AChE, with IC50 values of 8.97 µM and 8.32 µM, respectively. dergipark.org.tr

| Compound | Target Enzyme | IC50 (µM) |

| 3 | AChE | 8.97 |

| 4 | AChE | 8.32 |

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) Inhibition in Bacteria

The bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has been identified as a target for novel antibiotics. Pyrazole-based inhibitors of this enzyme have been synthesized and evaluated. nih.govnih.gov The most potent of these, a pyrazole analog designated 7d , which features an aminopyridine amide, demonstrated an IC50 of 17.9 ± 8.0 μM against DapE from Haemophilus influenzae. nih.gov

A single enantiomer of an α-methyl analog, 7q , showed an IC50 of 18.8 µM, with the inhibitory activity residing in the (R)-enantiomer. nih.gov Thermal shift assays indicated strong stabilization of the enzyme upon binding of the (R)-7q inhibitor, with a measured Ki of 17.3 ± 2.8 μM. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |

| 7d | H. influenzae DapE | 17.9 ± 8.0 | - |

| (R)-7q | H. influenzae DapE | 18.8 | 17.3 ± 2.8 |

TGF-β Type I Receptor Kinase Inhibition

The pyrazole scaffold is a key structural element in many inhibitors of the transforming growth factor-β (TGF-β) type I receptor (TGF-βR1) kinase. mdpi.com One such derivative, IN-1130, increases its inhibitory activity with the addition of a carboxamide group at the meta-position of the phenyl ring. mdpi.com

A separate study on 3-substituted-4-(quinoxalin-6-yl) pyrazoles identified compound 19b as a highly potent inhibitor of TGF-β type I receptor kinase phosphorylation, with an IC50 value of 0.28 µM. nih.gov This compound also exhibited a good selectivity index of over 35 against p38α MAP kinase. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 19b | TGF-β Type I Receptor Kinase | 0.28 |

P2X7 Receptor Antagonism

A series of (1H-pyrazol-4-yl)acetamide derivatives has been investigated for their antagonistic activity at the P2X7 receptor. nih.govebi.ac.uk Through the exploration of structure-activity relationships, a potent antagonist, compound 32 , was identified. nih.govresearchgate.net This compound demonstrated enhanced potency and was found to possess favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Meprin α and β Inhibition

Derivatives of this compound have been explored as inhibitors of the metalloproteinases meprin α and meprin β. nih.govsemanticscholar.org The introduction of carboxyphenyl groups at the N-phenyl position of the pyrazole, as seen in compounds 21c and 21d , led to a threefold increase in the inhibition of meprin β when compared to the unsubstituted N-phenyl pyrazole 21b . nih.gov This highlights the preference for acidic moieties at this position for meprin β inhibition. nih.gov

| Compound | Target Enzyme | Effect |

| 21c | Meprin β | Increased inhibition |

| 21d | Meprin β | Increased inhibition |

Thymidine Phosphorylase Inhibitory Activity

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine salvage pathways and is also involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth. researchgate.net Overexpression of TP is observed in various solid tumors, making it an attractive target for anticancer drug development. researchgate.net Inhibition of TP can suppress tumor-induced angiogenesis. researchgate.net

Derivatives of pyrazole have been investigated as inhibitors of this enzyme. For instance, a series of quinoxaline analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase. Several of these compounds demonstrated significant inhibition, with IC50 values ranging from 3.50 ± 0.20 to 56.40 μM, surpassing the activity of the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 μM). nih.gov Specifically, substitutions on the phenyl ring influenced the inhibitory potency. Analogs with multiple hydroxyl groups or fluorine substitutions showed enhanced activity. nih.gov Similarly, novel pyridine-derived bis-oxadiazole bearing bis-schiff base derivatives have also shown promise as potent inhibitors of thymidine phosphorylase. researchgate.net

EGFRK Receptor Inhibition in Antitumor Contexts

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes including growth, survival, and differentiation. dovepress.com Its dysregulation is a common feature in many cancers, making it a prime target for antitumor therapies. dovepress.com Several pyrazole-containing compounds have been developed as EGFR kinase inhibitors.

Novel series of 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-one and 1-(3,5-Bis((E)-4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)-2-((substituted phenyl)amino)ethan-1-one analogues have been synthesized and evaluated for their EGFR inhibitory and antiproliferative activities. dovepress.comresearchgate.net Certain thiazolyl-pyrazoline derivatives demonstrated significant potency against both A549 lung cancer and T-47D breast cancer cell lines. dovepress.com For example, compound V, a dihydropyrazole thiazole hybrid, exhibited strong antiproliferative effects against the MCF-7 breast cancer cell line (IC50 of 0.227 μM) by inhibiting EGFR with an IC50 of 31.8 nM. dovepress.com Another derivative, compound 3c, showed promising inhibition against a leukemia cell line with a GI50 of 1.25 µM and was found to moderately inhibit EGFR in molecular docking studies. researchgate.net

Antiproliferative and Antitumor Investigations

The antitumor potential of this compound derivatives has been extensively studied through in vitro assays, revealing their ability to inhibit cancer cell growth and modulate key signaling pathways.

Inhibition of Cancer Cell Proliferation (in vitro studies)

Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50), indicating the compound's potency in inhibiting cell growth.

For example, OSU-03012, a celecoxib derivative featuring a pyrazole core, was shown to inhibit the proliferation of human thyroid cancer cells. nih.gov Another study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives identified a compound, W13, that possessed potent antiproliferative activity against HGC-27 gastric cancer cells. nih.gov Furthermore, various pyrazole-sulfonamide derivatives have been tested against HeLa (cervical cancer), C6 (rat brain tumor), and U937 (histiocytic lymphoma) cell lines, with some compounds showing promising antitumor activity comparable to standard anticancer drugs. researchgate.netnih.gov Phenylacetamide derivatives have also shown significant cytotoxic effects against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir

| Compound/Derivative Series | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| W13 (2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative) | HGC-27 (Gastric Cancer) | 0.36 ± 0.11 μM | nih.gov |

| Compound V (Dihydropyrazole thiazole hybrid) | MCF-7 (Breast Cancer) | 0.227 μM | dovepress.com |

| 3d (Phenylacetamide derivative) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 μM | tbzmed.ac.ir |

| 3d (Phenylacetamide derivative) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 μM | tbzmed.ac.ir |

| 3c (Phenylacetamide derivative) | MCF-7 (Breast Cancer) | 0.7 ± 0.4 μM | tbzmed.ac.ir |

| Compound 3c (Pyrazole-ethanone analogue) | SR (Leukemia) | 1.25 µM | researchgate.net |

| Thiazolyl pyrazoline 7g | T-47D (Breast Cancer) | 0.88 µM | dovepress.com |

| Thiazolyl pyrazoline 7b | T-47D (Breast Cancer) | 1.15 µM | dovepress.com |

Modulation of Cellular Signaling Pathways Related to Proliferation (e.g., AKT phosphorylation)

The antiproliferative effects of these compounds are often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth and survival. A key pathway frequently implicated is the PI3K/AKT/mTOR pathway.

The celecoxib derivative OSU-03012 was found to inhibit cell proliferation in conjunction with reduced phosphorylation of AKT, a key component of this pathway. nih.gov This compound was also shown to inhibit p21-activated kinase (PAK) phosphorylation. nih.gov Similarly, the potent antiproliferative compound W13 was demonstrated to block the PI3K-Akt-mTOR signaling pathway in HGC-27 gastric cancer cells. nih.gov By inhibiting these pathways, pyrazole acetamide derivatives can effectively halt the uncontrolled proliferation of cancer cells.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to various diseases, including cancer. Antioxidants are substances that can neutralize these harmful molecules. Several studies have highlighted the antioxidant potential of this compound derivatives.

Other Pharmacological Activities and Mechanisms of Action

Beyond their anticancer and enzyme-inhibiting properties, derivatives of the this compound scaffold have been explored for a range of other pharmacological activities.

Aurora Kinase B Inhibition: A pyrazolyl-quinazolin-yl-amino-phenyl-acetamide derivative was identified as a potent and selective inhibitor of Aurora kinase B (AURKB), a key regulator of cell division, representing a promising avenue for cancer therapy. nih.gov

TGF-β Type I Receptor (ALK5) Inhibition: Pyrazole derivatives have been synthesized and evaluated as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), which is involved in cancer and fibrosis. nih.gov

DPP-4 Inhibition: Pyrazole-containing thiosemicarbazones have shown potent inhibitory effects against dipeptidyl peptidase-4 (DPP-4), suggesting their potential as therapeutic agents for type 2 diabetes. mdpi.com

Anesthetic and Anti-arrhythmic Activities: N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides have been tested for local anesthetic and anti-arrhythmic properties, although their potency was found to be lower than standard drugs like lidocaine and quinidine. arkat-usa.org

Carbonic Anhydrase Inhibition: Some pyrazole-tethered acetamides have been investigated as inhibitors of human carbonic anhydrases, which are involved in various physiological processes. researchgate.net

Angiogenesis Inhibition: The derivative W13 was shown to have anti-angiogenesis effects by inhibiting tube formation in HUVEC cells. nih.gov It also induced apoptosis in cancer cells by increasing ROS production. nih.gov

This diverse range of biological activities underscores the significance of the this compound scaffold as a privileged structure in medicinal chemistry, offering numerous opportunities for the development of novel therapeutic agents.

Anti-inflammatory Potential